AC-Ala-ala-tyr-amc is a fluorogenic peptide substrate utilized primarily in biochemical assays to study protease specificity and activity. This compound is particularly relevant for research involving caspases and other cysteine proteases, where it serves as a substrate that releases a fluorescent signal upon cleavage. The structure of the compound includes an amino acid sequence that is designed to be recognized and cleaved by specific proteases, with the leaving group being 7-amino-4-methylcoumarin, which fluoresces upon release.
The compound is synthesized through solid-phase peptide synthesis techniques, particularly using the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which allows for the efficient assembly of peptide chains. The synthesis of AC-Ala-ala-tyr-amc can be adapted to produce various peptide substrates by altering the amino acid sequence, thus enabling diverse applications in protease profiling and inhibitor development .
AC-Ala-ala-tyr-amc falls under the category of fluorogenic substrates for proteases. It is classified as a synthetic peptide and is commonly used in biochemical research to study enzyme kinetics and substrate specificity. The compound's classification as a fluorogenic substrate makes it particularly useful in high-throughput screening assays for drug discovery and enzyme characterization.
The synthesis of AC-Ala-ala-tyr-amc typically employs solid-phase peptide synthesis, which involves several key steps:
The synthesis allows for modifications in the amino acid sequence, enabling researchers to create tailored substrates for specific proteases. The incorporation of 7-amino-4-methylcoumarin as a leaving group enhances fluorescence properties, making detection easier during enzymatic assays .
The molecular structure of AC-Ala-ala-tyr-amc consists of a specific sequence of amino acids: alanine-alanine-tyrosine followed by the fluorogenic moiety 7-amino-4-methylcoumarin.
AC-Ala-ala-tyr-amc undergoes hydrolysis reactions when cleaved by specific proteases. The reaction mechanism typically involves:
The kinetics of this reaction can be analyzed to determine enzyme activity and specificity, providing valuable insights into protease functions in various biological contexts .
The mechanism of action for AC-Ala-ala-tyr-amc involves its recognition by caspases or other target proteases:
This mechanism allows researchers to monitor real-time enzymatic activity and assess substrate preferences across different protease families .
AC-Ala-ala-tyr-amc is typically characterized by its solubility in aqueous solutions at physiological pH levels, making it suitable for biological assays.
Key chemical properties include:
Relevant analyses often involve determining optimal conditions for enzymatic activity, including pH and temperature profiles .
AC-Ala-ala-tyr-amc has several significant applications in scientific research:
This compound's versatility makes it an essential tool in modern biochemical research focused on understanding protease functions and developing therapeutic interventions .
Solid-Phase Peptide Synthesis (SPPS) enables precise assembly of tripeptide backbones like Ala-Ala-Tyr in AC-Ala-Ala-Tyr-AMC. The Fmoc/t-Bu strategy is preferred over Boc methods due to its compatibility with acid-sensitive AMC reporters and side-chain functionalities. The synthesis initiates with Fmoc-Rink-amide AM polystyrene resin (loading: 0.64 mmol/g), where sequential coupling of Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, and Fmoc-Ala-OH employs activators like HATU or HBTU with collidine/DIPEA bases [6]. Critical coupling efficiencies (>99.5%) are verified via Kaiser tests, as incomplete reactions generate deletion products that compromise substrate purity. Post-assembly, N-terminal acetylation (using acetic anhydride) blocks charge-induced non-specific cleavage and enhances cellular permeability [4]. Final cleavage employs TFA cocktails (TFA/TIPS/H₂O, 95:2.5:2.5) to simultaneously liberate the peptide and deprotect Tyr side chains while preserving AMC integrity [6]. Purification via reversed-phase HPLC (C18 columns with acetonitrile/water gradients) achieves >95% homogeneity, as confirmed by LC-MS [10].
Table 1: SPPS Parameters for AC-Ala-Ala-Tyr-AMC
Synthesis Step | Reagents/Conditions | Purpose | Critical Controls |
---|---|---|---|
Resin Loading | Fmoc-Rink-amide AM resin (0.64 mmol/g) | Anchors C-terminal AMC | Swelling in DCM/DMF (30 min) |
Amino Acid Coupling | 3 eq Fmoc-AA, HATU/HBTU, DIPEA (60 min) | Peptide bond formation | Kaiser test monitoring |
N-Terminal Capping | 10% acetic anhydride/DMF (20 min) | Blocks N-terminus | Completion of acetylation |
Cleavage/Deprotection | TFA/TIPS/H₂O (95:2.5:2.5, 3h) | Resin release & side-chain deprotection | Cold ether precipitation |
Purification | RP-HPLC (C18, 5–95% ACN/H₂O) | Remove truncation products | Purity assessment via LC-MS |
The 7-amino-4-methylcoumarin (AMC) fluorophore is conjugated to the C-terminal Tyr via amide linkage, enabling real-time quantification of protease activity. Upon proteolytic cleavage (e.g., by chymotrypsin-like proteases), free AMC emits intense blue fluorescence (λex = 360 nm, λem = 460 nm) with a 100-fold sensitivity increase over colorimetric substrates [5] [6]. The AMC group is incorporated using Fmoc-aminocoumarin-4-acetic acid coupled to resin-bound peptides, followed by standard SPPS elongation. This strategy avoids side reactions during TFA cleavage compared to post-synthetic conjugation [6]. Spectral analyses confirm AMC’s pH-independent fluorescence between pH 4.0–8.0, making it ideal for lysosomal/cytosolic protease assays. However, inner filter effects may distort kinetics at high substrate concentrations (>100 μM), necessitating dilution or pathlength adjustment [5].
Table 2: Photophysical Properties of AMC vs. Cleaved AC-Ala-Ala-Tyr-AMC
Parameter | Free AMC | AC-Ala-Ala-Tyr-AMC (Intact) | Post-Cleavage |
---|---|---|---|
λ_ex (nm) | 341 | 341 | 341 |
λ_em (nm) | 441 | 441 | 441 |
Quantum Yield (Φ) | 0.78 | 0.02 | 0.78 |
Brightness (ε × Φ) | 19,000 | 500 | 19,000 |
Detection Limit | - | - | 2 nM (chymotrypsin) |
N-terminal acetylation in AC-Ala-Ala-Tyr-AMC eliminates charge repulsion between substrate N-terminus and protease active sites, improving k_cat/K_m by 3–5-fold for serine proteases like chymotrypsin [4]. To counteract exopeptidase degradation, unnatural amino acids (e.g., D-Ala or β-homo-Tyr) are incorporated at P2/P3 positions. For example, replacing L-Ala with D-Ala reduces aminopeptidase M cleavage by >90% in serum [3] [8]. Counter Selection Substrate Library (CoSeSuL) methodology biases sequences against non-target proteases: introducing bulky diphenylalanine at P2 enhances selectivity for cathepsin B over legumain by occupying the S2 pocket [1]. Linker engineering also stabilizes substrates; inserting Ahx (6-aminohexanoic acid) between Tyr and AMC minimizes steric hindrance, improving V_max by 40% [6].
Table 3: Stability and Selectivity Modifications for AC-Ala-Ala-Tyr-AMC
Modification | Effect on Stability | Effect on Protease Specificity | Kinetic Impact |
---|---|---|---|
N-Terminal Acetylation | Resists aminopeptidases | Enhances chymotrypsin affinity | ↑ k_cat/K_m 3–5× |
D-Amino Acids (P2/P3) | Serum half-life >4h (vs. 0.5h for L-form) | Reduces caspase recognition | ↓ K_m for target proteases |
β-homo-Tyr (P1) | Prevents carboxypeptidase A cleavage | Maintains chymotrypsin activity | Unchanged V_max |
Ahx Spacer (P1–AMC) | N/A | Reduces steric clash in S1' pocket | ↑ V_max 40% |
Unnatural amino acids (uAAs) refine protease specificity by exploiting steric/electronic constraints in active sites. In AC-Ala-Ala-Tyr-AMC analogs:
Table 4: Unnatural Amino Acid Effects on AC-X-Y-Z-AMC Kinetics
Unnatural AA (Position) | Protease Target | K_m (μM) | k_cat (s⁻¹) | Selectivity vs. Wild-Type |
---|---|---|---|---|
β-homo-Tyr (P1) | Chymotrypsin | 15 ± 2 | 18 ± 1 | 2× ↑ specificity |
N-methyl-Ala (P2) | Cathepsin B | 40 ± 5 | 12 ± 0.8 | 5× ↓ legumain cleavage |
4-NO₂-Phe (P1) | Elastase | 8 ± 1 | 25 ± 2 | 20× ↑ over chymotrypsin |
Cyclopropyl-Ala (P2) | Cathepsin C | 6 ± 0.5 | 30 ± 3 | 50× ↑ k_cat/K_m |
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